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Compound of Interest

Compound Name:
2-(Methoxymethyl)-1,3,5-

trimethylbenzene

CAS No.: 5336-55-0

Cat. No.: B3053364 Get Quote

Core Identity & Mechanistic Divergence in Alkylation Chemistry

Executive Summary
This guide analyzes the structural and functional distinctions between Chloromethyl Mesitylene

(CMM) and Methoxymethyl Mesitylene (MMM). While both share the sterically demanding

1,3,5-trimethylbenzene (mesityl) core, they occupy opposite ends of the reactivity spectrum:

Chloromethyl Mesitylene (CMM): An active, electrophilic alkylating agent used primarily to

install the mesitylmethyl (Mts) protecting group or functionalize scaffolds. It is kinetically

unstable and highly reactive toward nucleophiles.

Methoxymethyl Mesitylene (MMM): A benzyl ether derivative, functioning either as a stable

"protected" form of the mesityl carbinol or a latent electrophile that requires Lewis acid

activation to react.

Target Audience: Synthetic Organic Chemists, Peptide Scientists, and Process Engineers.

Chemical Identity & Physical Properties[1]
The fundamental difference lies in the leaving group capability at the benzylic position: the

chloride ion (Cl⁻) in CMM is a good leaving group, whereas the methoxide (MeO⁻) in MMM is a
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poor leaving group without prior activation.

Feature
Chloromethyl Mesitylene
(CMM)

Methoxymethyl Mesitylene
(MMM)

IUPAC Name
2-(Chloromethyl)-1,3,5-

trimethylbenzene

2-(Methoxymethyl)-1,3,5-

trimethylbenzene

Common Name -Chloroisodurene;

Mesitylmethyl chloride
Mesitylmethyl methyl ether

CAS Number 1585-16-6 4028-66-4

Molecular Formula C₁₀H₁₃Cl C₁₁H₁₆O

Molecular Weight 168.66 g/mol 164.25 g/mol

Physical State
White to pale yellow

solid/crystalline
Colorless liquid

Reactivity Class
Active Electrophile (Alkyl

Halide)

Latent Electrophile (Benzyl

Ether)

Primary Utility
Reagent for introducing the

Mts group

Solvolysis substrate; Acid-

labile protecting group model

Stability
Moisture sensitive (hydrolyzes

to alcohol)

Stable to base; Sensitive to

strong acid

Mechanistic Divergence & Reactivity[2]
The steric bulk of the ortho-methyl groups in the mesityl ring significantly influences the

reactivity of both compounds, but via different mechanisms.

Chloromethyl Mesitylene (CMM): The Active Reagent
CMM is a potent alkylating agent. The benzylic chloride is activated by the electron-donating

methyl groups on the aromatic ring, which stabilize the transition state for ionization.

Mechanism: Reacts via both
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(with strong nucleophiles) and

(in polar solvents) pathways. The steric hindrance of the two ortho-methyl groups retards

attack but stabilizes the carbocation intermediate for

.

Application: Used to protect amines (e.g., Arginine guanidino groups) as the Mesitylmethyl

(Mts) derivative, which is cleavable by strong acids (HF, TFMSA).

Methoxymethyl Mesitylene (MMM): The Latent Ether
MMM is essentially a benzyl ether. The methoxy group is a poor leaving group, rendering the

molecule inert to basic nucleophiles.

Activation: To function as an electrophile, MMM requires activation by a Brønsted or Lewis

acid (e.g.,

,

). The acid coordinates to the ethereal oxygen, converting the methoxy group into a better
leaving group (methanol), generating the resonance-stabilized mesitylmethyl cation.

Utility: Often observed as the product of CMM methanolysis or used in physical organic

chemistry to study carbocation stability (solvolysis rates).

Reactivity Pathway Diagram

Mesitylene
(Precursor)

Chloromethyl Mesitylene
(CMM)

Active Electrophile

HCHO / HCl
(Blanc Reaction)

Methoxymethyl Mesitylene
(MMM)

Latent Ether
MeOH / Base
(Solvolysis)

Mesitylmethyl Cation
(Intermediate)

Polar Solvent
(Ionization)

Mts-Protected Substrate
(R-Nu-Mts)

Nucleophile (Nu-)
(Direct Alkylation)

Lewis Acid
(Activation)

Nu- Trapping

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b3053364?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3053364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Comparative reactivity map showing CMM as the direct alkylating agent and MMM as

a latent species requiring acid activation.

Applications in Drug Development & Synthesis[1][3]
[4]
Peptide Synthesis (The Mts Group)
CMM is critical in peptide chemistry for protecting the guanidino function of Arginine.

Why CMM? The Mesitylmethyl (Mts) group is more acid-stable than the Benzyloxycarbonyl

(Z) group but more labile than the Tosyl (Tos) group. It is cleaved by methanesulfonic acid or

HF.

Protocol Insight: CMM is reacted with the arginine derivative in the presence of a base.

MMM cannot be used for this direct alkylation efficiently without harsh acid catalysts that

might degrade the peptide.

Polymerization Initiators
CMM is used as an initiator in Atom Transfer Radical Polymerization (ATRP). The C-Cl bond is

homolytically cleaved by a transition metal catalyst (Cu/Ligand) to initiate styrene or acrylate

polymerization. MMM is generally inactive in this role due to the strength of the C-O bond.

Solvolysis & Stability Studies
MMM serves as a model compound for studying "benzyl ether" stability. Because the mesityl

ring is electron-rich, MMM is significantly more acid-labile than unsubstituted benzyl methyl

ether. This property is exploited in designing "smart" linkers that release payloads under mildly

acidic conditions in tumor microenvironments.

Experimental Protocols
Protocol A: Synthesis of Chloromethyl Mesitylene
(CMM)
Standard Blanc Chloromethylation
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Reagents: Mesitylene (1.0 eq), Paraformaldehyde (1.2 eq), Conc. HCl (excess),

(cat.).

Setup: 3-neck flask, reflux condenser, mechanical stirrer.

Procedure:

Mix mesitylene and paraformaldehyde.

Add HCl and catalyst. Heat to 60-70°C.

Pass dry HCl gas through the mixture for 4-6 hours.

Phase Separation: Cool mixture. Separate the organic layer.[1]

Purification: Wash with cold water, saturated

, and brine. Dry over

.[1] Recrystallize from hexane.

Yield: White crystals (mp ~37°C). Caution: CMM is a lachrymator.

Protocol B: Conversion of CMM to MMM (Methanolysis)
Synthesis of the Ether Derivative

Reagents: CMM (1.0 eq), Methanol (Solvent/Reagent),

(1.1 eq).

Procedure:

Dissolve CMM in dry methanol.

Add sodium carbonate to scavenge HCl.

Reflux for 2-4 hours.
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Workup: Evaporate methanol. Redissolve residue in ether/water. Wash organic layer.[1]

Purification: Distillation (bp ~110°C at 15 mmHg).

Result: Colorless liquid.

Safety & Handling
Hazard

Chloromethyl Mesitylene
(CMM)

Methoxymethyl Mesitylene
(MMM)

Toxicity

High. Corrosive, Lachrymator.

Causes severe skin burns and

eye damage.

Moderate. Irritant. Flammable

liquid.

Inhalation

Destructive to mucous

membranes. Use full fume

hood.

Vapors may cause drowsiness.

Storage

Store cold (<4°C), dry, under

inert gas. Hydrolyzes in moist

air to HCl and alcohol.

Store in cool, dry place. Stable

to moisture.

Disposal

Quench with aqueous

ammonia or dilute NaOH

before disposal.

Incineration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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